(2-Methanesulfonylpyridin-4-YL)methanol
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Overview
Description
(2-Methanesulfonylpyridin-4-YL)methanol is an organic compound with the molecular formula C(_7)H(_9)NO(_3)S It features a pyridine ring substituted with a methanesulfonyl group at the 2-position and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine derivatives.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. For example, the formylation of the pyridine ring can be done using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for (2-Methanesulfonylpyridin-4-YL)methanol would likely involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfides.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: (2-Methanesulfonylpyridin-4-YL)carboxylic acid.
Reduction: (2-Methylsulfanyl)pyridin-4-YL)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Methanesulfonylpyridin-4-YL)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and hydroxymethyl groups on biological systems. It may serve as a model compound in enzymatic studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (2-Methanesulfonylpyridin-4-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Methanesulfonylpyridin-3-YL)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(2-Methanesulfonylpyridin-5-YL)methanol: Hydroxymethyl group at the 5-position.
(2-Methanesulfonylpyridin-4-YL)ethanol: Ethanol group instead of methanol.
Uniqueness
(2-Methanesulfonylpyridin-4-YL)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of a methanesulfonyl group and a hydroxymethyl group on the pyridine ring provides a distinct set of properties that can be exploited in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-methylsulfonylpyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-4-6(5-9)2-3-8-7/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCNUYZGXSAHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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